

Spectroscopic and Synthetic Profile of 1H,1H,5H-Octafluoropentyl p-Toluenesulfonate

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Compound of Interest

Compound Name: *1h,1h,5h-octafluoropentyl p-toluenesulfonate*

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An In-depth Technical Guide for Researchers

This technical guide provides a detailed overview of the spectroscopic properties and a general synthetic protocol for **1H,1H,5H-octafluoropentyl p-toluenesulfonate** (CAS No. 2264-00-8). The information is intended for researchers, scientists, and drug development professionals who utilize fluorinated intermediates and sulfonic acid esters in their work. While comprehensive experimental data for this specific molecule is not readily available in peer-reviewed literature, this guide presents predicted spectroscopic data based on established principles of NMR and mass spectrometry, alongside a standard experimental procedure for its synthesis.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for **1H,1H,5H-octafluoropentyl p-toluenesulfonate**. These predictions are derived from the analysis of its constituent functional groups—the p-toluenesulfonate moiety and the 1H,1H,5H-octafluoropentyl chain—and comparison with analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J, Hz)
7.80	Doublet	2H	Ar-H (ortho to SO ₂)	~8.3
7.37	Doublet	2H	Ar-H (meta to SO ₂)	~8.1
5.95	Triplet of Triplets (tt)	1H	-CF ₂ H	JH-F ≈ 51, JHF ≈ 5
4.45	Triplet	2H	-O-CH ₂ -CF ₂ -	JH-F ≈ 13
2.46	Singlet	3H	Ar-CH ₃	-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
145.5	Ar-C-CH ₃
133.8	Ar-C-SO ₂
130.0	Ar-CH (meta to SO ₂)
128.0	Ar-CH (ortho to SO ₂)
107-120 (multiplets)	-CF ₂ -
62.5 (triplet, JC-F ≈ 25 Hz)	-O-CH ₂ -CF ₂ -
21.7	Ar-CH ₃

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CFCl₃ (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
-118 to -122	Multiplet	-CH ₂ -CF ₂ -
-128 to -132	Multiplet	-CF ₂ -CF ₂ -CF ₂ H
-135 to -139	Multiplet	-CF ₂ -CF ₂ -CFH-
-138 to -142	Doublet of Multiplets	-CF ₂ H

Table 4: Predicted Mass Spectrometry Data

Technique	Parameter	Expected Value
High-Resolution MS (ESI+)	[M+Na] ⁺ Calculated	409.0185
Low-Resolution MS (EI)	Major Fragments (m/z)	231 [M-OTs] ⁺ , 155 [C ₇ H ₇ SO ₂] ⁺ , 91 [C ₇ H ₇] ⁺

Experimental Protocols

A standard and reliable method for the synthesis of **1H,1H,5H-octafluoropentyl p-toluenesulfonate** is the tosylation of the corresponding fluorinated alcohol, 1H,1H,5H-octafluoropentan-1-ol.

General Synthesis of **1H,1H,5H-Octafluoropentyl p-Toluenesulfonate**

Materials and Reagents:

- 1H,1H,5H-Octafluoropentan-1-ol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine or Triethylamine (Et₃N)
- Dichloromethane (DCM)
- 4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

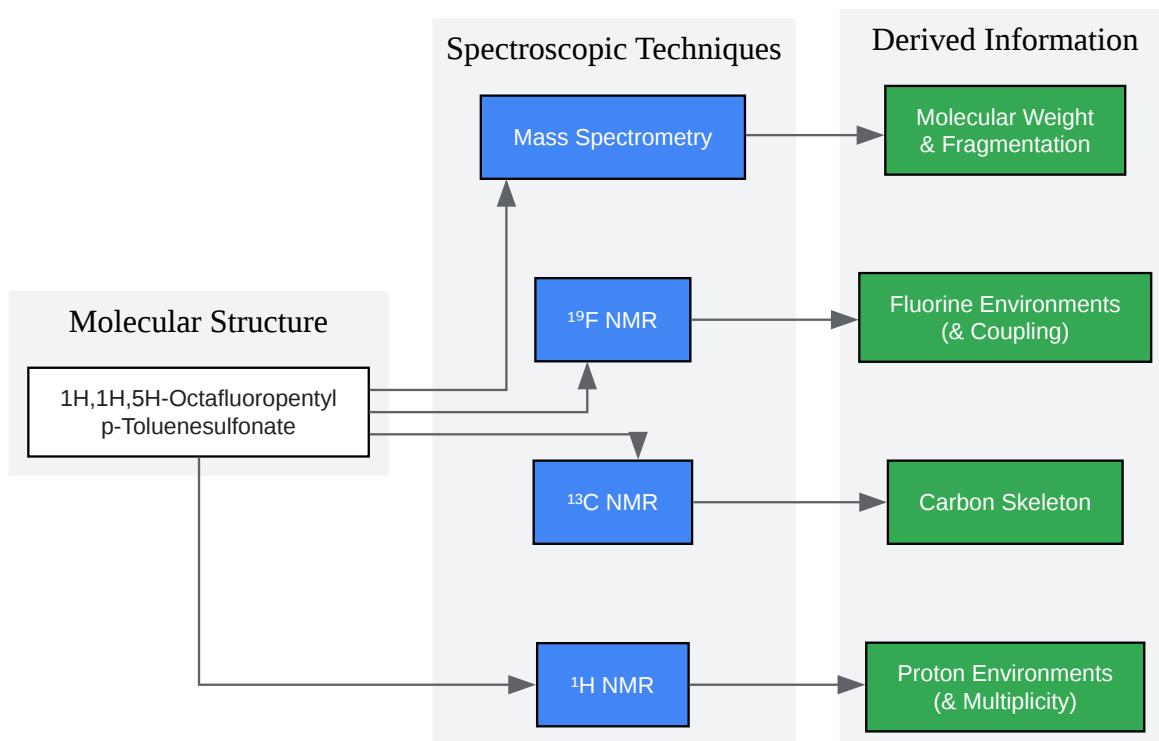
- Hydrochloric acid (HCl), 1 M solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- A solution of 1H,1H,5H-octafluoropentan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) is prepared in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
- Pyridine (or triethylamine, approx. 1.5-2.0 eq.) is added to the solution, followed by the optional addition of a catalytic amount of DMAP (0.05-0.1 eq.).
- p-Toluenesulfonyl chloride (1.1-1.2 eq.) is added portion-wise to the stirred solution, ensuring the temperature remains at or below 5 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting alcohol.
- The reaction is quenched by the addition of 1 M HCl solution. The mixture is transferred to a separatory funnel, and the organic layer is separated.
- The organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- The organic phase is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure **1H,1H,5H-octafluoropentyl p-toluenesulfonate**.

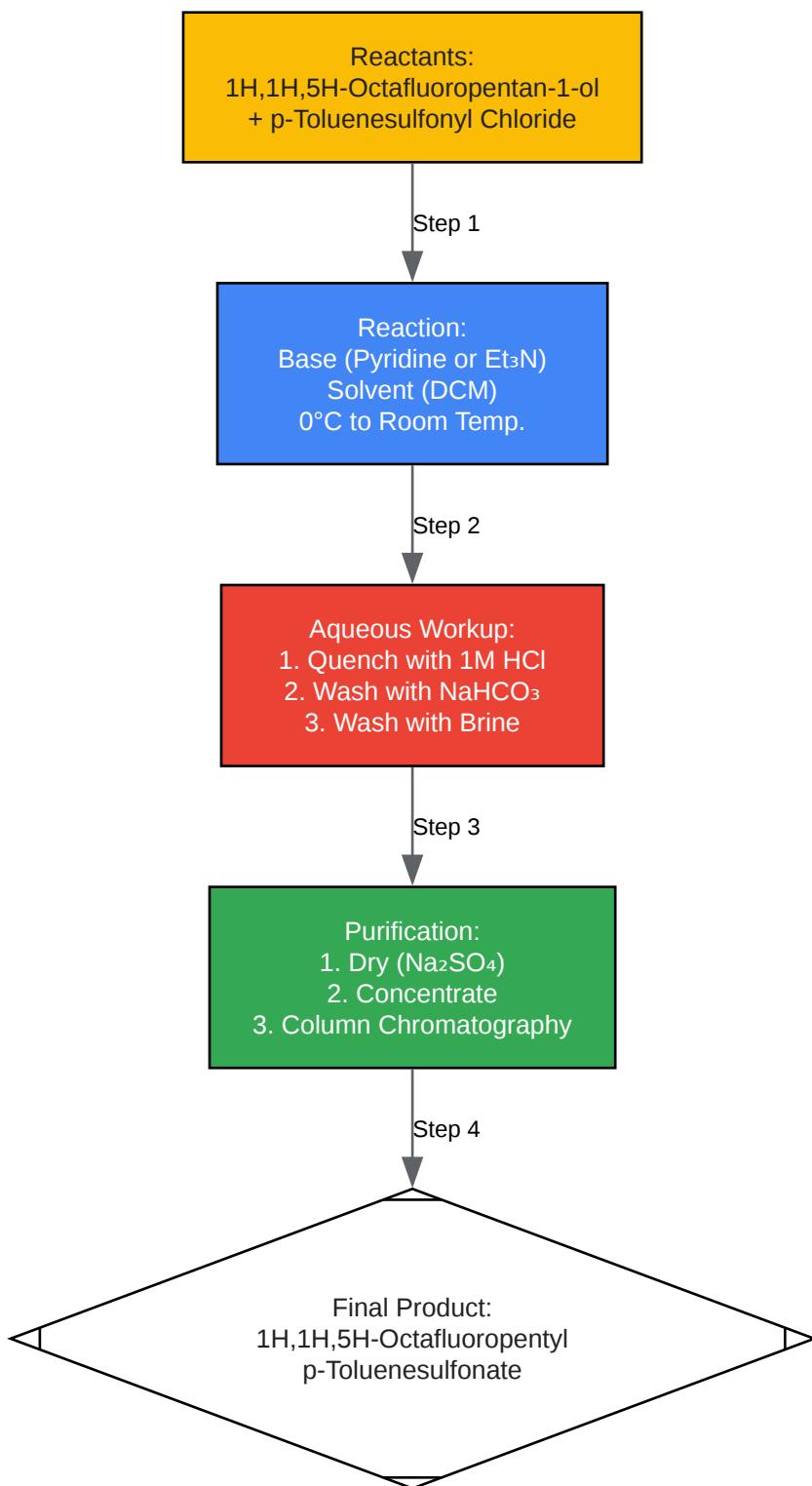
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the general synthetic procedure.



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Caption: Logical workflow for spectroscopic characterization.

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